3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a compound that belongs to the class of coumarins, which are known for their diverse biological activities. This specific compound features a sulfonyl group attached to a 2H-chromen-2-one structure, which is further substituted with a 3-methylpiperidine moiety. The unique combination of these functional groups suggests potential applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents.
The compound can be classified under heterocyclic compounds, specifically within the category of coumarins. Coumarins are widely recognized for their presence in various natural products and their synthetic derivatives often exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
The synthesis of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one typically involves several steps:
The molecular structure of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can be represented as follows:
The compound's structure can be visualized using molecular modeling software, which can provide insights into its three-dimensional conformation and potential interaction sites for biological activity .
The compound may participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one often involves:
The physical properties of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one include:
Chemical properties include:
The compound has potential applications in various scientific fields:
The coumarin (2H-chromen-2-one) system is a naturally occurring benzopyrone derivative first isolated from tonka beans (Dipteryx odorata) in 1820 [3]. This oxygen-rich heterocycle exhibits exceptional structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, hydrophobic contacts, and π-stacking. Its planar configuration facilitates intercalation into nucleic acids or enzymatic clefts, while substituents at the C-3, C-4, C-6, or C-7 positions profoundly modulate pharmacological specificity [1] [3].
Coumarins demonstrate broad bioactivity spectra, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer effects. Notably, simple coumarin derivatives like esculetin and osthole exhibit anti-breast cancer activity through mechanisms involving cell cycle arrest (G2/M phase), mitochondrial membrane depolarization, caspase activation, and STAT3 suppression in triple-negative breast cancer models (MDA-MB-231 cells). Osthole achieved half-maximal inhibitory concentrations (IC₅₀) of 90.66 µM in MDA-MB-231 and 122.0 µM in MCF-7 cells, while umbelliferone showed enhanced potency (IC₅₀ = 10.31 µM in MCF-7) [1]. Synthetic coumarin derivatives further expand therapeutic utility, exemplified by the anticoagulant warfarin, the choleretic hymecromone, and the DNA gyrase inhibitor novobiocin [3] [9].
Table 1: Pharmacologically Significant Coumarin Derivatives and Their Activities
Coumarin Derivative | Source/Type | Key Biological Activities | Molecular Targets/Mechanisms |
---|---|---|---|
Esculetin | Euphorbia lathyris | Anti-breast cancer (IC₅₀ not specified for ZR-75-1) | Calcium release, caspase activation, G2/M arrest |
Osthole | Cnidium monnieri | Anti-breast cancer (IC₅₀ = 90.66 µM MDA-MB-231; 122.0 µM MCF-7) | STAT3 suppression, G2/M arrest |
Umbelliferone | Umbelliferae plants | Anti-breast cancer (IC₅₀ = 10.31 µM MCF-7; 15.56 µM MDA-MB-231) | G2/M arrest |
Auraptene | Citrus species | Anti-breast cancer (IC₅₀ = 61.3 µM MCF-7) | Caspase upregulation, MMP/VEGFR downregulation |
Novobiocin | Synthetic | Antibiotic | DNA gyrase (GyrB) inhibition |
Metabolically, coumarins undergo species-dependent transformations primarily mediated by cytochrome P450 enzymes. In humans, CYP2A6 catalyzes 7-hydroxylation—the dominant detoxification pathway—while reduced CYP2A6 activity may shunt metabolism toward CYP3A4-mediated 3-hydroxylation, generating potentially cytotoxic intermediates like ortho-hydroxyphenyl acetaldehyde (o-HPA) [3] [9]. This metabolic vulnerability underscores the importance of structural modifications to enhance safety profiles, a consideration addressed in hybrid scaffold design.
The 3-methylpiperidine subunit introduces critical spatial and electronic diversity into the hybrid scaffold. As a saturated six-membered heterocycle containing a basic nitrogen, piperidine modulates physicochemical properties including lipophilicity (logP ≈ 2.325), solubility (LogSw ≈ -2.74), and conformational flexibility. The methyl group at C-3 creates a chiral center, potentially enabling stereoselective target interactions [2] [10]. Piperidine derivatives frequently appear in central nervous system (CNS) agents due to blood-brain barrier penetrance, though their utility extends to anticancer, antimicrobial, and epigenetic modulators [10].
The sulfonyl group (-SO₂-) serves as a versatile multifunctional linker with dual capabilities:
In 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, the sulfonyl bridge connects the coumarin C-3 position—a site critically influencing anticancer activity—directly to the piperidine nitrogen. This arrangement generates a tertiary sulfonamide with reduced acidity compared to primary arylsulfonamides, potentially altering target selectivity profiles. The compound’s molecular weight (307.37 g/mol) and moderate lipophilicity align with drug-like space, while its polar surface area (52.8 Ų) suggests reasonable membrane permeability [2] [10].
Table 2: Key Physicochemical and Structural Features of the Hybrid Scaffold
Structural Element | Property Contribution | Value/Biological Implication |
---|---|---|
Coumarin core | Planar aromatic system | DNA/enzyme intercalation potential |
C-3 sulfonyl linkage | Conformational restraint, hydrogen bond acceptor capacity | Enhanced target affinity and selectivity |
3-Methylpiperidine | Aliphatic heterocycle with basic nitrogen and chiral center | Solubility modulation, stereospecific interactions |
Molecular weight | Compliance with Lipinski guidelines | 307.37 g/mol |
Calculated logP | Lipophilicity index | 2.325 (moderate) |
Hydrogen bond acceptors | Capacity for solvation and target bonding | 8 |
Rotatable bonds | Molecular flexibility | 2 |
Molecular hybridization merges pharmacophores to leverage multitarget engagement or enhanced single-target specificity. For 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, hybridization synergizes three mechanistic advantages:
Coumarin-Mediated Antiproliferative Effects: The chromenone core intrinsically interferes with cancer proliferation pathways, including kinase inhibition, cell cycle disruption, and reactive oxygen species induction. Substituents at C-3 significantly influence potency; electron-withdrawing groups (e.g., sulfonamides) enhance anticancer activity in analogues like 6-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl] derivatives [1] [7].
Piperidine-Enhanced Bioavailability: The 3-methylpiperidine moiety augments blood-brain barrier penetration and cellular uptake via membrane diffusion. Its basic nitrogen facilitates salt formation, improving aqueous solubility for formulation. Hybrids like piperazine-coumarin indolylcyanoenones demonstrate potent antibacterial activity (MIC = 1 μg/mL against Pseudomonas aeruginosa), attributable partly to piperazine-mediated membrane interaction .
Sulfonyl-Facilitated Target Engagement: The sulfonyl group confers directionality to the hybrid, positioning the coumarin and piperidine for simultaneous interaction with complementary binding pockets. In carbonic anhydrase inhibitors, coumarin-sulfonamides selectively target tumor-associated isoforms (CAIX/XII) via sulfonamide coordination to the catalytic zinc ion [6]. Computational models suggest similar potential in this scaffold for enzyme inhibition, particularly against oxidoreductases or hydrolases [7] [10].
The synthetic accessibility of this scaffold further validates its design rationale. Key intermediates like 3-(chlorosulfonyl)coumarin undergo nucleophilic substitution with 3-methylpiperidine under mild conditions, enabling modular derivatization at the coumarin C-6/C-8 positions or piperidine nitrogen [7] [10]. Bromination at C-6 (e.g., 6-bromo analogue, EVT-2624459) yields compounds with molecular weights near 386 g/mol, demonstrating compatibility with late-stage functionalization for structure-activity relationship studies [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7